PROTAC TBK1 degrader-2

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

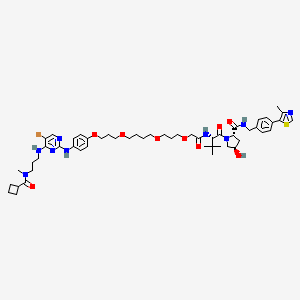

(2S,4R)-1-[(2S)-2-[[2-[3-[4-[3-[4-[[5-bromo-4-[3-[cyclobutanecarbonyl(methyl)amino]propylamino]pyrimidin-2-yl]amino]phenoxy]propoxy]butoxy]propoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H74BrN9O9S/c1-36-46(73-35-58-36)38-16-14-37(15-17-38)31-56-49(66)44-30-41(64)33-63(44)51(68)47(53(2,3)4)60-45(65)34-71-28-10-26-69-24-6-7-25-70-27-11-29-72-42-20-18-40(19-21-42)59-52-57-32-43(54)48(61-52)55-22-9-23-62(5)50(67)39-12-8-13-39/h14-21,32,35,39,41,44,47,64H,6-13,22-31,33-34H2,1-5H3,(H,56,66)(H,60,65)(H2,55,57,59,61)/t41-,44+,47-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMGHHBHPDDAGGO-IIWOMYBWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)COCCCOCCCCOCCCOC4=CC=C(C=C4)NC5=NC=C(C(=N5)NCCCN(C)C(=O)C6CCC6)Br)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H74BrN9O9S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1093.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of PROTAC TBK1 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proteolysis targeting chimeras (PROTACs) represent a revolutionary therapeutic modality designed to hijack the cell's own ubiquitin-proteasome system for the targeted degradation of specific proteins. This guide provides a comprehensive technical overview of the mechanism of action of PROTAC TBK1 degrader-2, a potent and selective degrader of TANK-binding kinase 1 (TBK1). TBK1 is a crucial kinase involved in innate immunity, inflammatory responses, and oncogenic signaling, making it a compelling target for therapeutic intervention. This document details the core mechanism of PROTACs, the specific action of TBK1 degrader-2, relevant signaling pathways, quantitative data on its efficacy, and detailed protocols for key experimental validations.

Core Mechanism of Action: PROTAC-Mediated Protein Degradation

PROTACs are heterobifunctional molecules composed of three key components: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two moieties.[1] The fundamental mechanism of action involves the formation of a ternary complex between the POI, the PROTAC, and an E3 ligase.[2] This induced proximity facilitates the transfer of ubiquitin from an E2 ubiquitin-conjugating enzyme to the POI, leading to its polyubiquitination. The polyubiquitinated POI is then recognized and degraded by the 26S proteasome.[3] The PROTAC molecule itself is not degraded and can catalytically induce the degradation of multiple POI molecules.[4]

TBK1 Signaling Pathways

TBK1 is a non-canonical IκB kinase (IKK) that plays a pivotal role in multiple signaling pathways, primarily in the innate immune response.[5] It is a key downstream effector of pattern recognition receptors (PRRs) such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), as well as the cGAS-STING pathway that senses cytosolic DNA.[6][7] Upon activation, TBK1 phosphorylates and activates transcription factors, most notably interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-I).[5][8] TBK1 is also involved in the activation of the NF-κB pathway and regulates autophagy.[5] Dysregulation of TBK1 activity has been implicated in various diseases, including autoimmune disorders and cancer.[9]

References

- 1. Ternary complex formation - Profacgen [profacgen.com]

- 2. Activity of BET-proteolysis targeting chimeric (PROTAC) compounds in triple negative breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

TBK1: A Double-Edged Sword in Oncology and a Promising Therapeutic Target

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

TANK-binding kinase 1 (TBK1), a serine/threonine kinase, has emerged as a critical and complex player in cancer biology. Initially recognized for its central role in innate immunity and inflammation, TBK1 is now understood to possess a dual role in oncology, acting as both a tumor promoter and a suppressor depending on the cellular context. Its intricate involvement in various signaling pathways, including the STING-interferon axis and NF-κB activation, makes it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of TBK1's function in cancer, its signaling networks, quantitative data on its expression and inhibition, detailed experimental protocols for its study, and its potential as a therapeutic target.

The Dichotomous Role of TBK1 in Cancer

TBK1's role in cancer is multifaceted and often paradoxical. Its tumor-promoting functions are frequently linked to the activation of pro-survival pathways and the creation of an immunosuppressive tumor microenvironment. Conversely, its tumor-suppressive activities are primarily mediated through the activation of anti-tumor immunity.

Tumor-Promoting Aspects:

-

Activation of Pro-Survival Signaling: In several cancer types, particularly those with KRAS mutations, TBK1 is essential for cell survival. It can activate the NF-κB pathway, leading to the expression of anti-apoptotic proteins like Bcl-xL.[1][2][3] TBK1 can also promote cancer cell growth through the activation of AKT and mTORC1 signaling.[1][2]

-

Immune Evasion: TBK1 can contribute to an immunosuppressive tumor microenvironment.[4] It has been implicated in the upregulation of PD-L1, a key immune checkpoint inhibitor, thereby helping tumors evade immune surveillance.[5]

-

Chemoresistance: Aberrant TBK1 activation has been associated with resistance to certain targeted therapies, such as gefitinib in non-small cell lung cancer (NSCLC).[5][6]

Tumor-Suppressing Aspects:

-

Innate Immune Activation: As a key component of the cGAS-STING pathway, TBK1 is crucial for detecting cytosolic DNA, a danger signal often present in cancer cells. This leads to the production of type I interferons (IFNs), which can activate a potent anti-tumor immune response by recruiting and activating immune cells like cytotoxic T lymphocytes and natural killer (NK) cells.[5][7][8]

-

Induction of Apoptosis: In some contexts, targeting TBK1 can sensitize cancer cells to inflammatory cytokines like TNFα and IFNγ, leading to apoptosis.[2]

Key Signaling Pathways Involving TBK1

TBK1 acts as a central node in several critical signaling pathways that are frequently dysregulated in cancer.

The cGAS-STING-TBK1 Pathway

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a primary mechanism for detecting cytosolic DNA and initiating an innate immune response.

Upon binding to cytosolic double-stranded DNA (dsDNA), cGAS synthesizes the second messenger 2'3'-cyclic GMP-AMP (cGAMP). cGAMP then binds to and activates STING, which is located on the endoplasmic reticulum (ER) membrane. Activated STING translocates to the Golgi apparatus and recruits TBK1, leading to TBK1's autophosphorylation and activation. Activated TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3), causing its dimerization and translocation to the nucleus to induce the expression of type I interferons and other inflammatory cytokines.[7][8][9]

The NF-κB Signaling Pathway

TBK1 is a non-canonical IκB kinase (IKK) that can also activate the NF-κB signaling pathway.

In response to stimuli such as TNFα, adaptor proteins like TRAF2 and TANK recruit and activate TBK1.[1] TBK1 can then phosphorylate and activate the IKK complex, which in turn phosphorylates the inhibitor of NF-κB (IκBα).[10] This phosphorylation marks IκBα for ubiquitination and proteasomal degradation, releasing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and activate the transcription of genes involved in inflammation, cell survival, and proliferation.[10]

Quantitative Data on TBK1 in Cancer

TBK1 Expression in Human Cancers

Analysis of data from The Cancer Genome Atlas (TCGA) reveals that TBK1 is frequently overexpressed in various human cancers compared to normal tissues.

| Cancer Type | Abbreviation | TBK1 Expression Status | Prognostic Significance (High Expression) |

| Liver Hepatocellular Carcinoma | LIHC | Upregulated[3] | Unfavorable[3][11] |

| Lung Adenocarcinoma | LUAD | Upregulated[3] | Unfavorable[11] |

| Kidney Renal Clear Cell Carcinoma | KIRC | Upregulated[3] | Favorable[11] |

| Bladder Urothelial Carcinoma | BLCA | Upregulated[3] | Not specified |

| Breast Invasive Carcinoma | BRCA | Upregulated[3] | Not specified |

| Cholangiocarcinoma | CHOL | Upregulated[3] | Not specified |

| Colon Adenocarcinoma | COAD | Upregulated[3] | Not specified |

| Head and Neck Squamous Cell Carcinoma | HNSC | Upregulated[3] | Not specified |

Data compiled from publicly available datasets and literature.[3][11]

Efficacy of TBK1 Inhibitors in Preclinical Models

Several small molecule inhibitors targeting TBK1 have been developed and show anti-cancer activity in preclinical models.

| Inhibitor | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 200A | SCC-9 (Oral Cancer) | ~1.0 | [12] |

| Dasatinib | HCT 116 (Colon) | 0.14 | [13] |

| Dasatinib | MCF7 (Breast) | 0.67 | [13] |

| Dasatinib | H460 (Lung) | 9.0 | [13] |

| Sorafenib | HCT 116 (Colon) | 18.6 | [13] |

| Sorafenib | MCF7 (Breast) | 16.0 | [13] |

| Sorafenib | H460 (Lung) | 18.0 | [13] |

IC50 values represent the concentration of the inhibitor required to inhibit 50% of cell growth.

Experimental Protocols for Studying TBK1

TBK1 Kinase Assay

This protocol outlines a general method for measuring TBK1 kinase activity, often used for screening potential inhibitors.

Materials:

-

Recombinant TBK1 enzyme

-

TBK1 substrate (e.g., Myelin Basic Protein - MBP)

-

Kinase Buffer (e.g., 40mM Tris pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50µM DTT)[5]

-

ATP

-

Test inhibitors and DMSO (vehicle control)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

96- or 384-well plates

Procedure:

-

Prepare Reagents: Dilute the recombinant TBK1, substrate, and ATP to their final desired concentrations in kinase buffer. Prepare serial dilutions of the test inhibitors in kinase buffer with a final DMSO concentration not exceeding 1%.

-

Set up the Reaction: In a multi-well plate, add the test inhibitor or DMSO, followed by the TBK1 enzyme and substrate mixture.

-

Initiate the Kinase Reaction: Add ATP to all wells to start the reaction.

-

Incubation: Incubate the plate at 30°C for a specified time (e.g., 45-60 minutes).

-

Detection: Stop the reaction and measure the kinase activity using a suitable detection method. For example, with the ADP-Glo™ assay, add the ADP-Glo™ reagent to deplete unused ATP, then add the Kinase Detection Reagent to convert the generated ADP to ATP, which is then measured via a luciferase-based reaction.[2][5]

-

Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.

CRISPR-Cas9 Mediated Knockout of TBK1

This protocol provides a general framework for generating TBK1 knockout cancer cell lines.

Materials:

-

Cancer cell line of interest

-

CRISPR-Cas9 expression vector (containing Cas9 nuclease and a puromycin resistance gene)

-

gRNA expression vector targeting TBK1

-

Transfection reagent

-

Puromycin

-

Single-cell cloning supplies

-

DNA extraction kit

-

PCR reagents and primers flanking the gRNA target site

-

Sequencing service

Procedure:

-

gRNA Design: Design and clone one or more gRNAs targeting an early exon of the TBK1 gene.

-

Transfection: Co-transfect the Cas9 and gRNA expression vectors into the target cancer cell line using a suitable transfection reagent.

-

Selection: 48 hours post-transfection, begin selection with puromycin to eliminate non-transfected cells.[14]

-

Single-Cell Cloning: After selection, perform single-cell cloning by limiting dilution or fluorescence-activated cell sorting (FACS) to isolate individual clones.

-

Expansion and Screening: Expand the single-cell clones and screen for TBK1 knockout by immunoblotting.

-

Genotypic Confirmation: For clones showing loss of TBK1 protein, extract genomic DNA, PCR amplify the targeted region, and perform Sanger sequencing to confirm the presence of insertions or deletions (indels) that result in a frameshift mutation.

Immunoblotting for Phosphorylated TBK1 and IRF3

This protocol is used to assess the activation state of the TBK1 pathway.

Materials:

-

Cell lysates

-

SDS-PAGE gels and running buffer

-

Transfer apparatus and buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (anti-pTBK1 (Ser172), anti-TBK1, anti-pIRF3 (Ser396), anti-IRF3, and a loading control like anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

Procedure:

-

Protein Extraction and Quantification: Lyse cells in a suitable buffer containing phosphatase and protease inhibitors. Quantify the protein concentration.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a membrane.

-

Blocking: Block the membrane in blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-pTBK1) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane and detect the signal using a chemiluminescent substrate and an imaging system.

-

Stripping and Re-probing: To detect total protein levels, the membrane can be stripped and re-probed with an antibody against the total protein (e.g., anti-TBK1).

TBK1 as a Therapeutic Target: Opportunities and Challenges

The dual role of TBK1 presents both opportunities and challenges for its development as a therapeutic target.

Opportunities:

-

KRAS-Mutant Cancers: The synthetic lethality observed between KRAS mutations and TBK1 inhibition makes it a particularly attractive target in cancers like NSCLC and pancreatic cancer, which are often driven by KRAS mutations and have limited treatment options.[5][15]

-

Overcoming Immunotherapy Resistance: Targeting TBK1 could be a strategy to overcome resistance to immune checkpoint inhibitors. By sensitizing tumor cells to immune-mediated killing and potentially remodeling the tumor microenvironment, TBK1 inhibitors could enhance the efficacy of immunotherapies.[2]

-

Combination Therapies: TBK1 inhibitors are likely to be most effective in combination with other therapies, such as chemotherapy, targeted therapies, or immunotherapy.[16]

Challenges:

-

On-Target Toxicities: Given TBK1's crucial role in the innate immune response to pathogens, systemic inhibition of TBK1 could lead to increased susceptibility to infections.

-

Paradoxical Effects: The context-dependent dual role of TBK1 means that its inhibition could have unintended pro-tumorigenic effects in certain situations. A thorough understanding of the specific tumor context and the role of TBK1 within it is crucial.

-

Biomarker Development: Identifying reliable biomarkers to predict which patients are most likely to respond to TBK1 inhibition is essential for its successful clinical translation. Phosphorylation of TBK1's downstream target, IRF3, has been suggested as a potential biomarker of TBK1 activity.[15][17]

Conclusion

TBK1 stands at a critical crossroads of cancer cell survival, proliferation, and anti-tumor immunity. Its multifaceted and often contradictory roles underscore the complexity of cancer biology. While the development of TBK1 inhibitors as a therapeutic strategy is still in its early stages, the potential to exploit its synthetic lethal interactions and to modulate the tumor immune microenvironment holds significant promise. Future research should focus on elucidating the precise context-dependent functions of TBK1, identifying robust predictive biomarkers, and designing rational combination therapies to unlock the full therapeutic potential of targeting this intriguing kinase.

References

- 1. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 2. bpsbioscience.com [bpsbioscience.com]

- 3. TANK-Binding Kinase 1 (TBK1) Serves as a Potential Target for Hepatocellular Carcinoma by Enhancing Tumor Immune Infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Identification of TBK1 complexes required for the phosphorylation of IRF3 and the production of interferon β - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promega.com [promega.com]

- 6. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. m.youtube.com [m.youtube.com]

- 9. TBK1 is a Synthetic Lethal Target in Cancer with VHL Loss - PMC [pmc.ncbi.nlm.nih.gov]

- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]

- 11. Expression of TBK1 in cancer - Summary - The Human Protein Atlas [proteinatlas.org]

- 12. Selective TBK1/IKKi dual inhibitors with anti-cancer potency - PMC [pmc.ncbi.nlm.nih.gov]

- 13. juniperpublishers.com [juniperpublishers.com]

- 14. CRISPR/Cas9-Mediated Chicken TBK1 Gene Knockout and Its Essential Role in STING-Mediated IFN-β Induction in Chicken Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. TBK1 Kinase Enzyme System Application Note [promega.jp]

- 16. researchgate.net [researchgate.net]

- 17. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]

The Gatekeeper of Cellular Homeostasis: An In-depth Technical Guide to Cellular Pathways Regulated by TBK1 Degradation

For Researchers, Scientists, and Drug Development Professionals

Introduction

TANK-binding kinase 1 (TBK1) stands as a critical signaling node, orchestrating a multitude of cellular processes that are fundamental to human health and disease. Its multifaceted roles in innate immunity, inflammation, and autophagy underscore its importance as a therapeutic target. The cellular activity of TBK1 is exquisitely controlled, not only by activation through post-translational modifications but also by its timely degradation. The targeted removal of TBK1 is a crucial mechanism to prevent excessive or prolonged signaling, which can be detrimental to the cell and organism. This technical guide provides a comprehensive overview of the cellular pathways regulated by TBK1 degradation, with a focus on the molecular machinery involved and the downstream consequences. We present quantitative data to illustrate the impact of TBK1 degradation, detailed experimental protocols for its study, and visual diagrams of the key signaling pathways.

Core Mechanisms of TBK1 Degradation

The stability of TBK1 is primarily regulated by two major cellular degradation systems: the ubiquitin-proteasome system (UPS) and the autophagy-lysosome pathway. The specific degradation route is often determined by the type of ubiquitin chain attached to TBK1 and the cellular context.

Proteasomal Degradation of TBK1

The UPS-mediated degradation of TBK1 is a key mechanism for the negative regulation of innate immune signaling. This process involves the covalent attachment of a polyubiquitin chain, typically linked through lysine 48 (K48), which targets the protein for destruction by the 26S proteasome. Several E3 ubiquitin ligases have been identified that specifically target TBK1 for K48-linked polyubiquitination.

One such critical regulator is the Suppressor of cytokine signaling 3 (SOCS3) . SOCS3 directly interacts with TBK1 and catalyzes its K48-linked polyubiquitination at lysines 341 and 344, leading to its proteasomal degradation.[1] This action of SOCS3 effectively dampens the type I interferon (IFN-I) response. Other E3 ligases implicated in the proteasomal degradation of TBK1 include Deltex E3 ubiquitin ligase 4 (DTX4) , which is recruited by NLRP4, and TRAF-interacting protein (TRIP) .[2][3]

Autophagic Degradation of TBK1

TBK1 is also a substrate for selective autophagy, a process where specific cellular components are targeted for degradation within lysosomes. This pathway is crucial for maintaining cellular homeostasis and preventing excessive inflammation. The E3 ubiquitin ligase NEDD4 plays a pivotal role in this process by catalyzing the K27-linked polyubiquitination of TBK1 at lysine 344.[3][4] This specific ubiquitin linkage serves as a recognition signal for the autophagy cargo receptor NDP52 , which then delivers TBK1 to the autophagosome for subsequent lysosomal degradation.[3][4] This mechanism represents a critical negative feedback loop, as TBK1 itself is a key kinase in initiating selective autophagy.

Cellular Pathways Regulated by TBK1 Degradation

The degradation of TBK1 has profound effects on several interconnected cellular pathways, primarily impacting innate immunity, inflammation, and autophagy.

Innate Immunity and Type I Interferon (IFN-I) Signaling

TBK1 is a central kinase in the signaling cascades that lead to the production of type I interferons (IFN-α and IFN-β), which are essential for antiviral defense. Upon recognition of viral components by pattern recognition receptors (PRRs) such as RIG-I and cGAS, TBK1 is activated and phosphorylates the transcription factor IRF3. Phosphorylated IRF3 then dimerizes, translocates to the nucleus, and induces the expression of IFN-I genes.

The degradation of TBK1 serves as a critical off-switch for this pathway, preventing an overzealous and potentially harmful inflammatory response. For instance, SOCS3-mediated degradation of TBK1 leads to a significant reduction in IRF3 phosphorylation and subsequent IFN-β transcription.[1] Similarly, SARS-CoV-2 membrane protein has been shown to suppress IFN-I production by inducing the K48-linked ubiquitination and degradation of TBK1.

Below is a diagram illustrating the role of TBK1 degradation in the negative regulation of the IFN-I pathway.

Autophagy

TBK1 is not only a target of autophagy but also a key regulator of this process. It promotes selective autophagy by phosphorylating autophagy receptors such as p62/SQSTM1, NDP52, and optineurin, which enhances their ability to recognize and deliver ubiquitinated cargo to the autophagosome.[5][6]

The degradation of TBK1 via autophagy, mediated by NEDD4 and NDP52, establishes a negative feedback loop that prevents excessive autophagy.[4] This tight regulation is crucial, as dysregulated autophagy is implicated in numerous diseases, including cancer and neurodegenerative disorders. For instance, inhibition of autophagy can lead to prolonged TBK1 activation and increased inflammation.[5]

The following diagram illustrates the dual role of TBK1 in autophagy.

Inflammation

TBK1 plays a complex role in inflammation. While its activation is crucial for initiating pro-inflammatory responses to pathogens, its sustained activity can contribute to chronic inflammatory conditions. The degradation of TBK1 is therefore essential for resolving inflammation.

For example, TBK1 can phosphorylate and activate the inflammation repressor TNIP1, leading to its LIR-dependent degradation by selective autophagy.[7] This, in turn, promotes the expression of pro-inflammatory genes. The subsequent degradation of TBK1 itself helps to terminate this inflammatory signaling cascade.

Quantitative Data on the Impact of TBK1 Degradation

The following tables summarize quantitative data from various studies, illustrating the significant impact of TBK1 degradation on cellular signaling pathways.

Table 1: Impact of SOCS3-mediated TBK1 Degradation on IFN-β Signaling

| Condition | Parameter Measured | Fold Change/Effect | Reference |

| SOCS3 Overexpression | TBK1 protein abundance | Dose-dependent decrease | [8] |

| SOCS3 Overexpression | TBK1-induced IFN-β promoter activity | Significant attenuation | [8] |

| SOCS3 Knockdown | TBK1 protein abundance | Markedly increased | [1] |

| SOCS3 Knockdown | TBK1-mediated ISRE reporter activation | Upregulated | [8] |

| SOCS3 Knockdown | IRF3 phosphorylation | Considerably enhanced | [8] |

Table 2: Impact of NEDD4-mediated TBK1 Degradation on Antiviral Immunity

| Condition | Parameter Measured | Effect | Reference |

| NEDD4 Overexpression | TBK1 protein abundance in SeV-infected cells | Decreased | [3] |

| NEDD4 Knockout | TBK1 protein levels in SeV-infected cells | Higher | [3] |

| NEDD4 Overexpression | K27-linked poly-ubiquitination of TBK1 | Markedly enhanced | [3] |

| NEDD4 Depletion | K27-linked poly-ubiquitination of TBK1 | Decreased | [9] |

| NEDD4 Overexpression | IFN-β promoter-driven luciferase activity | Suppressed | [10] |

Table 3: Impact of TBK1 Degradation on Inflammatory Cytokine Expression

| Condition | Parameter Measured | Fold Change/Effect | Reference |

| Myeloid-specific TBK1 knockout (Tbk1-MKO) in HFD-fed mice | IL-1β mRNA in eWAT | Elevated | [6] |

| Myeloid-specific TBK1 knockout (Tbk1-MKO) in HFD-fed mice | TNF-α mRNA in eWAT | Elevated | [6] |

| Tbk1-MKO BMDMs stimulated with Pam3CSK4 | IL-1β, IL-6, TNF-α mRNA | Profoundly increased | [6] |

| Tbk1-MKO BMDMs stimulated with Pam3CSK4 | IL-1β, IL-6, TNF-α protein | Significantly increased | [6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to study TBK1 degradation and its downstream effects.

In Vivo Ubiquitination Assay for TBK1

This protocol is designed to detect the ubiquitination of TBK1 within a cellular context.

Materials:

-

HEK293T cells

-

Expression plasmids for Flag-TBK1, HA-Ubiquitin (and specific linkage mutants like K48-only or K27-only), and the E3 ligase of interest (e.g., Myc-SOCS3 or HA-NEDD4).

-

Lipofectamine 2000 or a similar transfection reagent.

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and deubiquitinase inhibitors (e.g., PMSF, NEM).

-

Anti-Flag antibody (for immunoprecipitation).

-

Protein A/G agarose beads.

-

Antibodies for Western blotting: anti-HA (to detect ubiquitin), anti-TBK1, and anti-E3 ligase.

-

Proteasome inhibitor (MG132) or autophagy inhibitor (Bafilomycin A1) as needed.

Procedure:

-

Seed HEK293T cells in 10 cm dishes and grow to 70-80% confluency.

-

Co-transfect cells with plasmids encoding Flag-TBK1, HA-Ubiquitin, and the E3 ligase using a suitable transfection reagent according to the manufacturer's protocol.

-

(Optional) 24-30 hours post-transfection, treat cells with MG132 (10-20 µM) or Bafilomycin A1 (100-200 nM) for 4-6 hours to allow accumulation of ubiquitinated proteins.

-

Harvest cells and lyse them in ice-cold lysis buffer.

-

Clarify the cell lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Incubate the supernatant with an anti-Flag antibody for 2-4 hours at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and continue the incubation for another 1-2 hours.

-

Wash the beads three to five times with lysis buffer.

-

Elute the immunoprecipitated proteins by boiling in SDS-PAGE sample buffer.

-

Analyze the eluates by Western blotting using anti-HA and anti-TBK1 antibodies to detect ubiquitinated TBK1.

The following diagram outlines the workflow for the in vivo ubiquitination assay.

TBK1 Kinase Assay

This protocol measures the kinase activity of immunoprecipitated or recombinant TBK1.

Materials:

-

Cell lysates containing active TBK1 or purified recombinant TBK1.

-

Anti-TBK1 antibody for immunoprecipitation.

-

Protein A/G agarose beads.

-

Kinase assay buffer (e.g., 25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM DTT, 0.1 mM Na3VO4, 10 mM MgCl2).

-

ATP (100 µM).

-

Substrate for TBK1 (e.g., recombinant IRF3).

-

Phospho-specific antibody for the substrate (e.g., anti-phospho-IRF3).

Procedure:

-

Immunoprecipitate endogenous TBK1 from cell lysates as described in the ubiquitination assay protocol (steps 4-8), or use purified recombinant TBK1.

-

Wash the immunoprecipitated TBK1-bead complex twice with kinase assay buffer.

-

Resuspend the beads in kinase assay buffer containing the TBK1 substrate (e.g., IRF3).

-

Initiate the kinase reaction by adding ATP.

-

Incubate the reaction at 30°C for 30 minutes with gentle agitation.

-

Terminate the reaction by adding SDS-PAGE sample buffer and boiling.

-

Analyze the reaction mixture by Western blotting using a phospho-specific antibody against the substrate to detect its phosphorylation.

Autophagy Flux Assay

This protocol measures the rate of autophagic degradation, which can be influenced by TBK1 activity.

Materials:

-

Cells of interest (e.g., HeLa, MEFs).

-

Autophagy inhibitor (e.g., Bafilomycin A1 or Chloroquine).

-

TBK1 inhibitor (e.g., Amlexanox) or siRNA against TBK1.

-

Antibodies for Western blotting: anti-LC3B, anti-p62/SQSTM1, and a loading control (e.g., anti-actin).

Procedure:

-

Plate cells and allow them to adhere.

-

Treat the cells with the TBK1 inhibitor or transfect with TBK1 siRNA.

-

In the final 2-4 hours of the experiment, treat a subset of the cells with an autophagy inhibitor (e.g., 100 nM Bafilomycin A1).

-

Harvest all cell groups and prepare lysates.

-

Perform Western blot analysis for LC3B and p62.

-

Quantify the band intensities. Autophagic flux is determined by the difference in the amount of LC3-II (the lipidated form of LC3) between samples treated with and without the autophagy inhibitor. A decrease in this difference upon TBK1 inhibition indicates a reduction in autophagic flux.

Conclusion

The degradation of TBK1 is a tightly regulated process that is indispensable for cellular homeostasis. By controlling the levels of this master kinase, cells can fine-tune their responses to a variety of stimuli, including pathogenic invasion and cellular stress. The ubiquitin-proteasome system and selective autophagy act as critical rheostats, ensuring that the potent signaling capabilities of TBK1 are harnessed effectively without leading to detrimental inflammatory or autoimmune conditions. A thorough understanding of the molecular mechanisms governing TBK1 degradation is paramount for the development of novel therapeutic strategies targeting diseases where TBK1 signaling is dysregulated, such as cancer, autoimmune disorders, and neurodegenerative diseases. The experimental approaches outlined in this guide provide a robust framework for researchers to further dissect the intricate regulatory networks that control TBK1 stability and function.

References

- 1. Dissection of TBK1 signaling via phosphoproteomics in lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The Pivotal Role of TBK1 in Inflammatory Responses Mediated by Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective autophagy controls the stability of TBK1 via NEDD4 to balance host defense - PMC [pmc.ncbi.nlm.nih.gov]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 [protocols.io]

- 6. Myeloid cell TBK1 restricts inflammatory responses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | TANK-Binding Kinase 1 (TBK1) Isoforms Negatively Regulate Type I Interferon Induction by Inhibiting TBK1-IRF3 Interaction and IRF3 Phosphorylation [frontiersin.org]

- 8. SOCS3 Drives Proteasomal Degradation of TBK1 and Negatively Regulates Antiviral Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide to PROTAC TBK1 Degrader-2

This technical guide provides a comprehensive overview of PROTAC TBK1 degrader-2, a potent heterobifunctional degrader targeting TANK-binding kinase 1 (TBK1). The document is intended for researchers, scientists, and drug development professionals, offering detailed quantitative data, experimental methodologies, and visual representations of relevant biological pathways and experimental workflows.

Quantitative Data Summary

This compound is a highly effective molecule for inducing the degradation of TBK1.[1][2] Its efficacy is characterized by several key quantitative metrics, which are summarized in the table below. The degrader is comprised of a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, connected via a linker to a moiety that targets TBK1.[3]

| Parameter | Value | Description | Source |

| Binding Affinity (Kd) | 4.6 nM | The equilibrium dissociation constant, indicating the binding affinity of the PROTAC to TBK1 protein.[1][2][4] | DiscoverX, VHL Binding Assay Based on Fluorescence Polarization[4] |

| DC50 | 12-15 nM | The concentration of the PROTAC required to induce 50% degradation of the target protein (TBK1).[1][3][4] | Cellular degradation assays in cancer cell lines.[3] |

| Dmax | 96% | The maximum percentage of TBK1 degradation achieved by the PROTAC.[1][2][3] | Cellular degradation assays in cancer cell lines.[3] |

| TBK1 IC50 | 1.3 nM | The concentration of the PROTAC that inhibits 50% of TBK1 kinase activity. | Kinase activity assay.[1] |

| IKKε IC50 | 8.7 nM | The concentration of the PROTAC that inhibits 50% of the activity of the closely related kinase IKKε, indicating selectivity.[1][2] | Kinase activity assay.[1] |

Note: While the PROTAC binds to both TBK1 and IKKε, it preferentially degrades TBK1.[5] At concentrations more than 50-fold above its TBK1 DC50, it has no significant effect on the levels of IKKε.[1][3][4]

Key Experimental Protocols

The characterization of this compound involves several key in vitro and in-cell assays to determine its binding, degradation, and selectivity profiles.

2.1. Binary Binding Affinity Assay (Fluorescence Polarization)

This assay is used to determine the binding affinity (Kd) of the PROTAC to its target protein, TBK1, and the E3 ligase, VHL.

-

Principle: Fluorescence Polarization (FP) measures the change in the tumbling rate of a fluorescently labeled molecule upon binding to a larger protein. A small, fluorescently labeled ligand (tracer) tumbles rapidly, resulting in low polarization. When bound to a larger protein, its tumbling slows, increasing the polarization of the emitted light. A competitive FP assay is used where the PROTAC competes with the tracer for binding to the target protein.

-

Methodology:

-

A fluorescently labeled ligand for the VHL E3 ligase (e.g., a FAM-labeled HIF-1α peptide) is incubated with the VCB (VHL–ElonginC–ElonginB) protein complex.[6]

-

Increasing concentrations of the this compound are added to the mixture.

-

The PROTAC competes with the fluorescent tracer for binding to VHL, causing a decrease in fluorescence polarization.

-

The data is fitted to a dose-response curve to calculate the binding affinity (Kd) of the PROTAC for VHL.[4]

-

A similar competitive FP assay can be designed using a fluorescently labeled TBK1 ligand to determine the Kd for TBK1.

-

2.2. Cellular Degradation Assay (Western Blot)

This assay quantifies the extent and time-course of TBK1 degradation in cells treated with the PROTAC.

-

Principle: Western blotting is used to detect and quantify the amount of a specific protein (TBK1) in a cell lysate. A decrease in the band intensity corresponding to TBK1 indicates protein degradation.

-

Methodology:

-

Cell Culture and Treatment: Culture selected cell lines (e.g., Panc02.13, H23, A549) to an appropriate confluency.[5] Treat the cells with a range of concentrations of this compound for a specified time course (e.g., 2, 4, 8, 16, 24 hours).[7]

-

Cell Lysis: After incubation, wash the cells with PBS and lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the total protein concentration in each lysate using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blot: Separate equal amounts of total protein from each sample by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a nitrocellulose or PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate it with a primary antibody specific for TBK1. Also, probe for a loading control protein (e.g., GAPDH, Tubulin) to ensure equal protein loading.[5]

-

Detection: After washing, incubate the membrane with a secondary antibody conjugated to an enzyme (e.g., HRP) and detect the signal using an appropriate substrate.

-

Analysis: Quantify the band intensities using densitometry software. Normalize the TBK1 signal to the loading control. Calculate the percentage of degradation relative to a vehicle-treated control (e.g., DMSO).[5] The DC50 and Dmax values are determined from the resulting dose-response curve.

-

2.3. Target Engagement and Ternary Complex Formation Assay (NanoBRET™)

This assay can be used to confirm that the PROTAC engages its target within intact cells and facilitates the formation of a ternary complex.[8]

-

Principle: NanoBRET™ (Bioluminescence Resonance Energy Transfer) is a proximity-based assay. One protein of interest (e.g., TBK1) is fused to a NanoLuc® luciferase (energy donor), and a second protein (e.g., VHL) is labeled with a fluorescent HaloTag® ligand (energy acceptor). If the PROTAC brings the two proteins into close proximity (<10 nm), energy is transferred from the donor to the acceptor, generating a BRET signal.

-

Methodology:

-

Cell Engineering: Co-express TBK1 fused to NanoLuc® and VHL fused to HaloTag® in a suitable cell line.

-

Labeling and Treatment: Label the HaloTag®-VHL fusion protein with the fluorescent HaloTag® NanoBRET™ 618 Ligand. Treat the cells with various concentrations of this compound.

-

Signal Detection: Add the Nano-Glo® substrate for the NanoLuc® luciferase and measure both the donor emission (luciferase) and acceptor emission (fluorescent ligand) using a plate reader.

-

Analysis: Calculate the NanoBRET™ ratio (acceptor emission / donor emission). An increase in the BRET ratio upon PROTAC treatment indicates the formation of the TBK1-PROTAC-VHL ternary complex.

-

Visualizations: Pathways and Workflows

3.1. TBK1 Signaling Pathways

TBK1 is a critical kinase that integrates signals from multiple innate immune pathways, leading to the activation of transcription factors like IRF3 and NF-κB.[9][10][11] These pathways are crucial for antiviral responses and inflammation.[10][11][12]

3.2. PROTAC Mechanism of Action

Proteolysis-targeting chimeras (PROTACs) are bifunctional molecules that induce the degradation of a target protein through the ubiquitin-proteasome system.[8][13][14] They act as a bridge between the target protein and an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent destruction by the proteasome.[8]

3.3. Experimental Workflow for PROTAC Characterization

The evaluation of a novel PROTAC, such as the TBK1 degrader, follows a structured workflow from initial binding validation to cellular and functional assessment.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. THP Life Science Webshop - this compound [lifescience.thp.at]

- 3. TBK1 PROTAC® 3i | Active Degraders | Tocris Bioscience [tocris.com]

- 4. Probe TBK1 PROTAC 3i | Chemical Probes Portal [chemicalprobes.org]

- 5. s3.us-east-1.amazonaws.com [s3.us-east-1.amazonaws.com]

- 6. Assays and technologies for developing proteolysis targeting chimera degraders - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]

- 10. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]

- 11. TANK-Binding Kinase 1 in the Pathogenesis and Treatment of Inflammation-Related Diseases | MDPI [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. reactionbiology.com [reactionbiology.com]

- 14. Assay Platforms for PROTAC in Drug Discovery and Beyond | ChemPartner [chempartner.com]

Methodological & Application

Application Notes and Protocols: PROTAC TBK1 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

PROTAC TBK1 degrader-2 is a heterobifunctional molecule designed to induce the selective degradation of TANK-binding kinase 1 (TBK1), a key regulator of innate immunity and inflammatory signaling pathways.[1][2][3] As a proteolysis-targeting chimera (PROTAC), this molecule hijacks the body's own ubiquitin-proteasome system to target TBK1 for destruction, offering a powerful tool for studying the physiological and pathological roles of this kinase.[1][4][5] Unlike traditional inhibitors that only block the activity of a protein, PROTACs lead to the removal of the entire protein, which can provide a more profound and sustained biological effect.[1][4] this compound is composed of a ligand that binds to TBK1, a linker, and a ligand that recruits the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[3][6] This tripartite complex formation facilitates the ubiquitination of TBK1, marking it for degradation by the proteasome.[1][4]

Data Presentation

| Parameter | Value | Description |

| DC₅₀ | 15 nM | The concentration of this compound required to induce 50% degradation of TBK1. |

| Dₘₐₓ | 96% | The maximum percentage of TBK1 degradation achieved with this compound. |

| KᏧ | 4.6 nM | The binding affinity of this compound to TBK1. |

| IC₅₀ (TBK1) | 1.3 nM | The concentration of this compound that inhibits 50% of TBK1 kinase activity. |

| IC₅₀ (IKKε) | 8.7 nM | The concentration of this compound that inhibits 50% of IKKε kinase activity, indicating low selectivity.[1][2][3] |

Mandatory Visualization

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. THP Life Science Webshop - this compound [lifescience.thp.at]

- 3. TBK1 PROTAC® 3i | Active Degraders | Tocris Bioscience [tocris.com]

- 4. Protein Degradation and PROTACs [promega.jp]

- 5. PROTAC-Induced Proteolytic Targeting - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

Application Notes and Protocols for TBK1 Degradation Analysis via Western Blot

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for analyzing the degradation of TANK-binding kinase 1 (TBK1) using Western blotting. This method is crucial for understanding the regulation of innate immunity, developing antiviral therapeutics, and characterizing cancer-related signaling pathways.

TBK1 is a key serine/threonine-protein kinase that plays a central role in the innate immune response to viral and bacterial infections.[1][2] It is a critical component of signaling pathways downstream of pattern recognition receptors (PRRs), leading to the production of type I interferons (IFN-I).[1][3] The activity and stability of TBK1 are tightly regulated through post-translational modifications, including phosphorylation and ubiquitination, which can target it for degradation.[4] Dysregulation of TBK1 has been implicated in various diseases, including autoimmune disorders, neurodegenerative diseases, and cancer.[1]

TBK1 degradation primarily occurs through two major cellular pathways:

-

The Ubiquitin-Proteasome System (UPS): TBK1 can be targeted for degradation by the proteasome following polyubiquitination, often with K48-linked ubiquitin chains. Several E3 ubiquitin ligases, such as SOCS3, have been shown to mediate this process.[5]

-

The Autophagy-Lysosome Pathway: Alternatively, TBK1 can be degraded via selective autophagy, where it is recognized by cargo receptors and sequestered into autophagosomes for lysosomal degradation.[4] The E3 ligase NEDD4, for instance, promotes K27-linked polyubiquitination of TBK1, leading to its recognition by the cargo receptor NDP52 and subsequent autophagic degradation.[4]

This protocol provides a framework for researchers to investigate the specific degradation pathway of TBK1 in their experimental system.

Key Experiments and Methodologies

To elucidate the degradation pathway of TBK1, a combination of pharmacological inhibitors and protein expression analysis is employed. A cycloheximide (CHX) chase assay is a standard method to assess protein stability by inhibiting new protein synthesis and observing the rate of disappearance of the existing protein pool over time.

Summary of Quantitative Data from a Representative CHX Chase Experiment

The following table summarizes hypothetical quantitative data from a Western blot experiment designed to determine the TBK1 degradation pathway. In this experiment, cells were treated with a stimulus to induce TBK1 degradation and co-treated with inhibitors for the proteasome (MG132) or autophagy (Bafilomycin A1). TBK1 protein levels were quantified at different time points after the addition of cycloheximide.

| Treatment Group | Time after CHX (hours) | Normalized TBK1 Protein Level (Relative to T=0) | Standard Deviation |

| Control (Stimulus only) | 0 | 1.00 | 0.00 |

| 2 | 0.65 | 0.08 | |

| 4 | 0.30 | 0.05 | |

| 6 | 0.10 | 0.03 | |

| + MG132 (Proteasome Inhibitor) | 0 | 1.00 | 0.00 |

| 2 | 0.95 | 0.06 | |

| 4 | 0.88 | 0.07 | |

| 6 | 0.82 | 0.09 | |

| + Bafilomycin A1 (Autophagy Inhibitor) | 0 | 1.00 | 0.00 |

| 2 | 0.68 | 0.07 | |

| 4 | 0.35 | 0.06 | |

| 6 | 0.12 | 0.04 |

Interpretation: The data in the table suggests that in this particular experimental context, TBK1 degradation is primarily mediated by the ubiquitin-proteasome system. The proteasome inhibitor MG132 significantly stabilized TBK1 levels over the 6-hour time course, while the autophagy inhibitor Bafilomycin A1 had a negligible effect on TBK1 degradation.

Signaling Pathways and Experimental Workflow

TBK1 Signaling and Degradation Pathways

The following diagram illustrates the central role of TBK1 in innate immune signaling and highlights the two major pathways for its degradation.

Experimental Workflow for TBK1 Degradation Analysis

The following diagram outlines the experimental workflow for investigating TBK1 degradation using a cycloheximide chase assay coupled with Western blotting.

Detailed Experimental Protocol

Materials and Reagents

-

Cell Lines: HEK293T, A549, or other relevant cell lines.

-

Cell Culture Media and Reagents: DMEM, FBS, Penicillin-Streptomycin.

-

Stimulus: Poly(I:C), Sendai virus (SeV), or other appropriate stimuli to activate TBK1.

-

Inhibitors:

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Primary Antibodies:

-

Rabbit anti-TBK1

-

Rabbit anti-phospho-TBK1 (Ser172)

-

Mouse anti-β-Actin or anti-α-Tubulin (loading control)

-

-

Secondary Antibodies:

-

HRP-conjugated goat anti-rabbit IgG

-

HRP-conjugated goat anti-mouse IgG

-

-

SDS-PAGE Reagents: Acrylamide/bis-acrylamide solution, TEMED, APS, Tris-HCl, SDS.

-

Transfer Buffer: Tris-glycine buffer with methanol.

-

Blocking Buffer: 5% non-fat dry milk or BSA in TBST (Tris-buffered saline with 0.1% Tween-20).

-

Wash Buffer: TBST.

-

Detection Reagent: Enhanced chemiluminescence (ECL) substrate.

Procedure

-

Cell Seeding and Treatment: a. Seed cells in 6-well plates to achieve 70-80% confluency on the day of the experiment. b. Pre-treat the cells with either vehicle (DMSO), MG132, or Bafilomycin A1 for 1-2 hours. c. Add the stimulus of choice to induce TBK1 activation and subsequent degradation. d. Immediately after adding the stimulus, add cycloheximide to all wells. This is the T=0 time point.

-

Time Course and Cell Lysis: a. Harvest cells at designated time points (e.g., 0, 2, 4, 6 hours) after CHX addition. b. Wash cells once with ice-cold PBS. c. Lyse the cells in 100-200 µL of ice-cold RIPA buffer with protease and phosphatase inhibitors. d. Scrape the cells and transfer the lysate to a microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (protein lysate) to a new tube.

-

Protein Quantification: a. Determine the protein concentration of each lysate using a BCA protein assay.

-

SDS-PAGE and Western Blotting: a. Normalize the protein concentrations of all samples with lysis buffer. b. Add Laemmli sample buffer and boil the samples at 95-100°C for 5-10 minutes. c. Load 20-40 µg of protein per lane onto an 8-10% SDS-PAGE gel. d. Run the gel until the dye front reaches the bottom. e. Transfer the proteins to a PVDF or nitrocellulose membrane. f. Block the membrane with blocking buffer for 1 hour at room temperature. g. Incubate the membrane with the primary antibody (e.g., anti-TBK1 at 1:1000 dilution) overnight at 4°C with gentle agitation. h. Wash the membrane three times for 10 minutes each with TBST. i. Incubate the membrane with the appropriate HRP-conjugated secondary antibody (1:5000 to 1:10000 dilution) for 1 hour at room temperature. j. Wash the membrane three times for 10 minutes each with TBST.

-

Detection and Analysis: a. Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane. b. Capture the chemiluminescent signal using a digital imaging system. c. Quantify the band intensities using image analysis software (e.g., ImageJ). d. Normalize the TBK1 band intensity to the corresponding loading control (β-Actin or α-Tubulin). e. For each treatment group, express the normalized TBK1 levels at each time point as a fraction of the normalized level at T=0. f. Plot the relative TBK1 protein levels against time to visualize the degradation rate.

By following this protocol, researchers can effectively analyze the degradation of TBK1 and gain valuable insights into the regulatory mechanisms governing its stability. This knowledge is instrumental for advancing our understanding of innate immunity and for the development of novel therapeutic strategies.

References

- 1. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Selective autophagy controls the stability of TBK1 via NEDD4 to balance host defense - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SOCS3 Drives Proteasomal Degradation of TBK1 and Negatively Regulates Antiviral Innate Immunity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The E3 Ubiquitin Ligase TBK1 Mediates the Degradation of Multiple Picornavirus VP3 Proteins by Phosphorylation and Ubiquitination - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols: Determining the DC50 of PROTAC TBK1 Degrader-2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic agents that induce the degradation of specific target proteins. PROTAC TBK1 degrader-2 is a potent and selective degrader of TANK-binding kinase 1 (TBK1), a key regulator of innate immune signaling.[1][2][3] Determining the half-maximal degradation concentration (DC50) is a critical step in characterizing the potency of this degrader. This document provides detailed protocols for calculating the DC50 of this compound, along with an overview of the TBK1 signaling pathway.

Data Presentation

| Parameter | Value | Reference |

| DC50 | 15 nM | [1][2][3] |

| Dmax | 96% | [1][2][3] |

| Binding Affinity (Kd) | 4.6 nM | [1][2][3] |

| IKKε IC50 | 8.7 nM | [1][2][3] |

| TBK1 IC50 | 1.3 nM | [1][2][3] |

Signaling Pathway

TBK1 is a serine/threonine kinase that plays a central role in the innate immune response.[4][5] It is a key component of signaling pathways activated by pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and RIG-I-like receptors (RLRs), which detect pathogen-associated molecular patterns (PAMPs) from viruses and bacteria.[6][7] Upon activation, TBK1 phosphorylates and activates transcription factors, primarily interferon regulatory factor 3 (IRF3), leading to the production of type I interferons (IFN-I) and other inflammatory cytokines.[5][6][7] These cytokines then initiate an antiviral and anti-proliferative cellular state. The cGAS-STING pathway is another critical upstream activator of TBK1, responding to the presence of cytosolic DNA.[6]

Caption: TBK1 Signaling Pathway.

Experimental Protocols

Protocol 1: Determination of DC50 by Western Blotting

This protocol outlines the steps to determine the concentration of this compound required to degrade 50% of the total TBK1 protein in cultured cells.

Materials:

-

Human cancer cell line expressing TBK1 (e.g., HeLa, A549)

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Primary antibodies: anti-TBK1, anti-GAPDH (or other loading control)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Western blot imaging system

Procedure:

-

Cell Seeding: Seed cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvest. Incubate overnight at 37°C in a humidified incubator with 5% CO2.

-

PROTAC Treatment:

-

Prepare serial dilutions of this compound in complete growth medium. A suggested concentration range is 1 nM to 1000 nM.

-

Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.1%.

-

Remove the old medium and add the medium containing the different concentrations of the PROTAC. Include a vehicle control (medium with the same final concentration of DMSO).

-

Incubate the cells for a predetermined time (e.g., 24 hours).

-

-

Cell Lysis:

-

After incubation, wash the cells once with ice-cold PBS.

-

Add an appropriate volume of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing occasionally.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification: Determine the protein concentration of each lysate using the BCA Protein Assay Kit according to the manufacturer's instructions.

-

Western Blotting:

-

Normalize the protein concentrations of all samples.

-

Prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

-

Load equal amounts of protein per lane on an SDS-PAGE gel.

-

Perform electrophoresis and transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary anti-TBK1 antibody overnight at 4°C.

-

Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Incubate the membrane with a chemiluminescent substrate and capture the signal using an imaging system.

-

Strip the membrane and re-probe with an anti-GAPDH antibody as a loading control.

-

-

Data Analysis:

-

Quantify the band intensities for TBK1 and the loading control using image analysis software (e.g., ImageJ).

-

Normalize the TBK1 band intensity to the corresponding loading control band intensity for each sample.

-

Calculate the percentage of TBK1 remaining relative to the vehicle control.

-

Plot the percentage of remaining protein against the logarithm of the PROTAC concentration.

-

Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope (four parameters)) in software like GraphPad Prism to determine the DC50 value.

-

Caption: DC50 Determination Workflow.

Protocol 2: High-Throughput DC50 Determination using a Luciferase-Based Assay

For higher throughput screening, a luciferase-based reporter system can be employed. This involves engineering a cell line to express TBK1 fused to a luciferase reporter (e.g., NanoLuc®). The degradation of TBK1 is then measured by a decrease in luminescence.

Materials:

-

Cell line stably expressing TBK1-luciferase fusion protein

-

Complete growth medium

-

This compound (stock solution in DMSO)

-

Vehicle control (DMSO)

-

White, opaque 96-well or 384-well plates

-

Luciferase assay reagent (e.g., Nano-Glo® Live Cell Assay System)

-

Luminometer

Procedure:

-

Cell Seeding: Seed the TBK1-luciferase expressing cells into white, opaque multi-well plates. Incubate overnight.

-

PROTAC Treatment: Prepare serial dilutions of this compound in complete growth medium and add them to the cells. Include a vehicle control.

-

Incubation: Incubate the plate for the desired time period (e.g., 24 hours) at 37°C.

-

Luminescence Measurement:

-

Equilibrate the plate to room temperature.

-

Add the luciferase assay reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Subtract the background luminescence (from wells with no cells).

-

Normalize the luminescence signal of the treated wells to the vehicle control wells to determine the percentage of remaining TBK1-luciferase.

-

Plot the percentage of remaining signal against the logarithm of the PROTAC concentration.

-

Calculate the DC50 value using a non-linear regression analysis as described in Protocol 1. The following equation can be used to calculate the degradation rate for each well: Degradation (%) = (1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min)) * 100[8].

-

Conclusion

These protocols provide robust methods for the accurate determination of the DC50 value for this compound. The choice between Western blotting and a luciferase-based assay will depend on the required throughput and available resources. Accurate DC50 determination is essential for the preclinical evaluation and further development of this promising targeted protein degrader.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. THP Life Science Webshop - this compound [lifescience.thp.at]

- 3. abmole.com [abmole.com]

- 4. researchgate.net [researchgate.net]

- 5. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]

- 6. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. A rapid and accurate method for evaluating the degradation of pan-Akt in cells by PROTACs using NanoLuc luciferase - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: In Vitro Degradation Assay for TBK1 PROTACs

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proteolysis-targeting chimeras (PROTACs) are a novel class of therapeutic molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1][2] A PROTAC is a heterobifunctional molecule containing a ligand that binds to a target protein of interest (POI) and another ligand that recruits an E3 ubiquitin ligase, connected by a chemical linker.[3] This proximity induces the formation of a ternary complex, leading to the ubiquitination of the POI and its subsequent degradation by the proteasome.[3][]

TANK-binding kinase 1 (TBK1) is a serine/threonine kinase that plays a critical role in innate immune signaling pathways.[5][6] It acts as a central node, integrating signals from various pattern recognition receptors to activate downstream transcription factors like IRF3 and NF-κB, which drive the production of type I interferons and other inflammatory cytokines.[7][8][9] Aberrant TBK1 activity has been implicated in various cancers, making it an attractive therapeutic target.[9][10]

This application note provides a detailed protocol for an in vitro degradation assay to evaluate the efficacy of TBK1-targeting PROTACs. The primary method described is Western blotting, a robust and widely used technique to quantify the reduction in cellular TBK1 levels following PROTAC treatment. The key parameters determined from this assay are the DC50 (the concentration of PROTAC that induces 50% degradation of the target protein) and Dmax (the maximum percentage of protein degradation achieved).[11][12]

TBK1 Signaling Pathway

TBK1 is a crucial kinase in the innate immune response.[8] It is activated by various upstream signals, including viral or bacterial components detected by Toll-like receptors (TLRs) and cytosolic DNA sensed by the cGAS-STING pathway.[7] Upon activation, TBK1 phosphorylates the transcription factor IRF3, leading to its dimerization, nuclear translocation, and the subsequent production of type I interferons (IFN-I).[6][8] TBK1 also participates in the non-canonical NF-κB pathway.[6] Due to its central role in inflammation and cell survival, targeting TBK1 is a promising strategy in oncology.[9][13]

Caption: Simplified TBK1 signaling pathway.

Principle of the PROTAC Assay

The TBK1 PROTAC molecule simultaneously binds to TBK1 and an E3 ligase (e.g., Von Hippel-Lindau (VHL) or Cereblon (CRBN)), forming a ternary complex.[1][14] This induced proximity facilitates the transfer of ubiquitin from the E2-conjugating enzyme to lysine residues on the surface of TBK1. The resulting poly-ubiquitinated TBK1 is then recognized and degraded by the 26S proteasome.[3] The in vitro assay quantifies the resulting decrease in TBK1 protein levels, allowing for the determination of the PROTAC's potency (DC50) and efficacy (Dmax).

Caption: Workflow of TBK1 PROTAC-mediated degradation and analysis.

Experimental Protocols

Materials and Reagents

-

Cell Line: A human cell line endogenously expressing TBK1 (e.g., HeLa, HEK293T, or a relevant cancer cell line like A549).

-

Culture Medium: DMEM or RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

TBK1 PROTAC: e.g., TBK1 PROTAC 3i.

-

Negative Control: A structurally similar molecule to the PROTAC that does not bind the E3 ligase or TBK1, or a non-degrading epimer.[15]

-

Proteasome Inhibitor: MG132 or Bortezomib (for mechanism validation).

-

Reagents: DMSO, PBS, Trypsin-EDTA.

-

Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.

-

Protein Quantification: BCA Protein Assay Kit.

-

Western Blotting:

-

Primary Antibodies: Rabbit anti-TBK1, Mouse anti-GAPDH (or other loading control).

-

Secondary Antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG.

-

SDS-PAGE gels, transfer membranes (PVDF or nitrocellulose), transfer buffer, TBST buffer.

-

Enhanced Chemiluminescence (ECL) substrate.

-

Cell Culture and Seeding

-

Culture cells in T75 flasks at 37°C in a humidified atmosphere with 5% CO2.

-

Once cells reach 80-90% confluency, wash with PBS, detach with Trypsin-EDTA, and neutralize with complete culture medium.

-

Count the cells and seed them into 6-well plates at a density that will result in 70-80% confluency at the time of treatment (e.g., 5 x 10^5 cells/well).

-

Allow cells to adhere overnight.

PROTAC Treatment

-

Prepare a stock solution of the TBK1 PROTAC (e.g., 10 mM in DMSO).[16]

-

Perform serial dilutions of the PROTAC in complete culture medium to achieve the desired final concentrations (e.g., 0 nM, 1 nM, 3 nM, 10 nM, 30 nM, 100 nM, 300 nM, 1000 nM). Ensure the final DMSO concentration is constant across all wells and does not exceed 0.1%.

-

Aspirate the old medium from the 6-well plates and add 2 mL of the medium containing the respective PROTAC concentrations. Include a vehicle-only control (e.g., 0.1% DMSO).

-

Incubate the cells for the desired time period (e.g., 16-24 hours). A time-course experiment may be necessary to determine the optimal degradation time.[15]

Cell Lysis and Protein Quantification

-

After incubation, place the plates on ice. Aspirate the medium and wash the cells twice with ice-cold PBS.

-

Add 100-150 µL of ice-cold RIPA lysis buffer (with inhibitors) to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.

-

Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration of each sample using a BCA Protein Assay Kit according to the manufacturer's instructions.

Western Blotting

-

Normalize the protein concentration for all samples with lysis buffer. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes.

-

Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against TBK1 (diluted in blocking buffer) overnight at 4°C.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST for 10 minutes each.

-

Apply ECL substrate and visualize the bands using a chemiluminescence imaging system.

-

Strip the membrane (if necessary) and re-probe for a loading control protein (e.g., GAPDH or β-actin).

Data Analysis

-

Quantify the band intensities for TBK1 and the loading control using image analysis software (e.g., ImageJ).

-

Normalize the TBK1 band intensity to the corresponding loading control band intensity for each sample.

-

Calculate the percentage of remaining TBK1 relative to the vehicle (DMSO) control for each PROTAC concentration.

-

% Remaining Protein = (Normalized TBK1 intensity of treated sample / Normalized TBK1 intensity of vehicle control) x 100

-

-

Calculate the percentage of degradation.

-

% Degradation = 100 - % Remaining Protein

-

-

Plot the percentage of degradation against the log of the PROTAC concentration.

-

Use a non-linear regression (four-parameter variable slope) model in graphing software (e.g., GraphPad Prism) to determine the DC50 and Dmax values.[11]

Data Presentation

Quantitative data from the degradation assay should be summarized to compare the potency and efficacy of different PROTAC compounds or their effects in various cell lines.

Table 1: Example Degradation Data for TBK1 PROTAC 3i in Cancer Cell Lines

| Cell Line | Cancer Type | TBK1 PROTAC 3i DC50 (nM) | Dmax (%) | Reference |

| HCT116 | Colorectal Carcinoma | 12 | 96 | [15],,[16] |

| A549 | Lung Carcinoma | ~15 (Estimated) | >90 | |

| MDA-MB-231 | Breast Cancer | ~20 (Estimated) | >90 |

Note: DC50 and Dmax values can vary depending on the cell line, treatment time, and specific experimental conditions.

References

- 1. reactionbiology.com [reactionbiology.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. scienceopen.com [scienceopen.com]

- 5. researchgate.net [researchgate.net]

- 6. TANK-binding kinase 1 - Wikipedia [en.wikipedia.org]

- 7. Frontiers | TBK1 is paradoxical in tumor development: a focus on the pathway mediating IFN-I expression [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. The role of TBK1 in cancer pathogenesis and anticancer immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. aacrjournals.org [aacrjournals.org]

- 11. benchchem.com [benchchem.com]

- 12. promega.com [promega.com]

- 13. Mechanism of TBK1 activation in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. TBK1 PROTAC 3i | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 15. Probe TBK1 PROTAC 3i | Chemical Probes Portal [chemicalprobes.org]

- 16. rndsystems.com [rndsystems.com]

Application Notes: Evaluating the Efficacy of PROTAC TBK1 Degrader-2

Introduction

TANK-binding kinase 1 (TBK1) is a crucial serine/threonine protein kinase that plays a pivotal role in multiple cellular processes, including innate immune responses, autophagy, and cell proliferation.[1] It acts as a central node in signaling pathways that trigger immune reactions and is essential for the production of type I interferons (IFN-I).[1] Dysregulation of TBK1 activity has been implicated in various diseases, including autoimmune disorders and cancer, making it an attractive therapeutic target.[2][3]

Proteolysis-targeting chimeras (PROTACs) are innovative heterobifunctional molecules designed to eliminate specific proteins from cells.[4] They function by linking a target protein to an E3 ubiquitin ligase, thereby inducing the ubiquitination and subsequent degradation of the target by the 26S proteasome.[4][5] This approach offers a distinct advantage over traditional inhibitors by physically removing the target protein.[4]

PROTAC TBK1 degrader-2 is a potent and selective degrader of TBK1 that recruits the von Hippel-Lindau (VHL) E3 ligase.[6] These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on selecting appropriate cell lines and implementing robust protocols to test the efficacy of this compound.

TBK1 Signaling Pathway

TBK1 is a key integrator of signals from various pattern recognition receptors (PRRs), such as Toll-like receptors (TLRs) and the cGAS-STING pathway.[7] Upon activation, TBK1 phosphorylates downstream transcription factors, primarily Interferon Regulatory Factor 3 (IRF3), leading to its dimerization and nuclear translocation to induce the expression of type I interferons.[1] TBK1 is also involved in the non-canonical NF-κB pathway.[1][2] Understanding this pathway is critical for designing experiments to measure the functional consequences of TBK1 degradation.

Cell Line Selection

The choice of cell line is critical for accurately assessing the efficacy of a TBK1 degrader. Ideal cell lines should express sufficient levels of TBK1 and the recruited E3 ligase (VHL). Cell lines with known dependence on TBK1 signaling for survival or proliferation are particularly valuable.

| Cancer Type | Cell Line | Key Characteristics & Rationale | References |

| Non-Small Cell Lung Cancer (NSCLC) | H23, A549 | KRAS-mutant cell lines. A subset of KRAS-mutant NSCLC cells has been shown to be dependent on TBK1 for survival. | [8] |

| Pancreatic Cancer (PDAC) | Panc02.13 | KRAS-mutant pancreatic cancer cell line with high constitutive levels of phosphorylated IRF3 (pIRF3), a biomarker for TBK1 activity. | [8][9] |

| Hepatocellular Carcinoma (HCC) | Hepa1-6 | Mouse HCC cell line with high expression and activation of TBK1. Human HCC tissues also show significantly higher TBK1 expression than normal tissue. | [10] |

| Clear Cell Renal Cell Carcinoma (ccRCC) | UMRC6, 786-O | VHL-deficient cell lines. Since this compound utilizes VHL, these cells are suitable models. TBK1 depletion specifically inhibits the growth of VHL-deficient kidney cancer cells. | [11] |

| Breast Cancer | MDA-MB-231 | Commonly used cancer cell line in PROTAC development. Suitable for assessing general degradation efficacy and effects on viability. | [12] |

| Hematologic Malignancies | Jurkat, MOLM14 | T-cell leukemia and acute myeloid leukemia cell lines, respectively. Often used to evaluate degraders targeting signaling kinases in cancer. | [13] |

Quantitative Performance of this compound

This degrader has been characterized biochemically and in cellular assays. The following parameters are crucial for designing dose-response experiments.

| Parameter | Value | Assay/Comment | References |

| DC₅₀ | 12 - 15 nM | Concentration for 50% degradation of TBK1. | [6][14] |

| Dₘₐₓ | ~96% | Maximum percentage of TBK1 degradation achieved. | [6][14] |

| KᏧ | 4.6 nM | Binding affinity to TBK1. | [6][15] |

| Selectivity | >50-fold vs. IKKε | Exhibits selectivity for TBK1 over the closely related kinase IKKε in degradation assays. | |

| IC₅₀ (TBK1) | 1.3 nM | Half-maximal inhibitory concentration (enzymatic assay). | [6][15] |

| IC₅₀ (IKKε) | 8.7 nM | Half-maximal inhibitory concentration (enzymatic assay). | [6][15] |

Experimental Workflow

A systematic workflow is essential for a comprehensive evaluation of the degrader. The process begins with cell treatment, followed by lysate preparation and analysis through various downstream assays to measure degradation, functional impact, and phenotypic outcomes.

Protocols

Protocol 1: Western Blot for TBK1 Degradation

This protocol is the primary method to quantify the extent of TBK1 degradation and determine key parameters like DC₅₀ and Dₘₐₓ.[4]

Materials:

-

Selected cell line

-

Cell culture reagents

-

This compound and vehicle control (e.g., DMSO)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Lysis buffer (e.g., RIPA) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE equipment and reagents

-

PVDF or nitrocellulose membranes

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-